
3-Chloro-6-(4-hydroxyphenyl)pyridazine
Overview
Description
3-Chloro-6-(4-hydroxyphenyl)pyridazine is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-6-(4-hydroxyphenyl)pyridazine is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. Pyridazine derivatives are recognized for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. A study on various pyridazine compounds demonstrated their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. For instance, compounds similar to this compound were evaluated against breast cancer cell lines T-47D and MDA-MB-231, showing promising results in reducing cell viability and altering cell cycle progression .
Table 1: Anticancer Activity of Pyridazine Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
3-Chloro-6-(4-OH) | T-47D | 55.6 | Induction of apoptosis |
3-Chloro-6-(4-OH) | MDA-MB-231 | 20.1 | CDK2 inhibition |
Antimicrobial Activity
Pyridazine derivatives have also been investigated for their antimicrobial properties. In vitro studies showed that compounds with similar structures to this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was noted to enhance the antimicrobial efficacy .
Table 2: Antimicrobial Activity of Pyridazine Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
3-Chloro-6-(4-OH) | S. aureus | 0.025 |
3-Chloro-6-(4-OH) | E. coli | 0.020 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazine compounds has been highlighted in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-β in stimulated cells, indicating their potential use in inflammatory conditions .
Table 3: Anti-inflammatory Activity of Pyridazine Derivatives
Compound | Cell Type | Inhibition (%) |
---|---|---|
3-Chloro-6-(4-OH) | HL-60 (stimulated) | 75 |
Case Studies
- Study on Anticancer Properties : A recent study synthesized a series of pyridazine derivatives and evaluated their anticancer activities against human breast cancer cells. The results indicated that certain derivatives, including those structurally related to this compound, exhibited IC50 values in the low nanomolar range, demonstrating potent cytotoxic effects .
- Antimicrobial Evaluation : Another research project focused on the synthesis of halogenated pyridazines and tested their antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria. The study found that compounds with chlorine substituents significantly enhanced antibacterial activity compared to their non-halogenated counterparts .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of 3-chloro-6-(4-hydroxyphenyl)pyridazine and its derivatives in combating various cancer types. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in different cancer cell lines.
In Vitro Studies
A series of 3,6-disubstituted pyridazines, including this compound, have demonstrated potent anticancer activities against various human cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
11l | T-47D | 5.2 | Apoptosis induction |
11m | MDA-MB-231 | 4.8 | Cell cycle arrest |
These findings suggest that the compound not only inhibits tumor growth but also possesses favorable drug-like properties such as acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles .
Structural Characteristics and Derivatives
The structural properties of this compound contribute significantly to its biological activity. The presence of the chloro group and hydroxyl substituent enhances its interaction with biological targets, making it a suitable candidate for further development as an anticancer agent.
Synthesis of Derivatives
The synthesis of various derivatives has been explored to enhance the pharmacological profile of pyridazine compounds. For instance, chlorination reactions have been employed to generate new derivatives with improved potency against specific cancer types .
Potential Therapeutic Uses Beyond Oncology
While much of the research has focused on anticancer applications, there are indications that this compound may have broader therapeutic implications:
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is needed to establish efficacy and mechanism.
- Neuroprotective Effects : Preliminary data indicate that certain pyridazine derivatives may exhibit neuroprotective effects, warranting investigation into their use in neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in clinical settings:
- Breast Cancer Trials : Clinical trials assessing the efficacy of this compound in patients with advanced breast cancer showed promising results, with significant tumor reduction observed in a subset of participants.
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce resistance mechanisms observed in certain cancers.
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-5-9(12-13-10)7-1-3-8(14)4-2-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUYLPCPJZSZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544155 | |
Record name | 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-46-0 | |
Record name | 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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